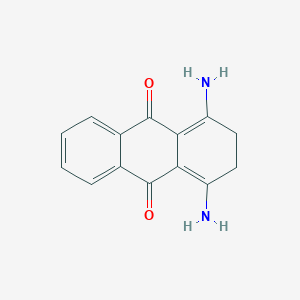

1,4-Diamino-2,3-dihydroanthraquinone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23123. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,4-diimino-2,3-dihydroanthracene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,15-18H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVDYITXJBCPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883261 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-63-0 | |

| Record name | C.I. Solvent Violet 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 81-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2,3-dihydroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIAMINO-2,3-DIHYDROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46FO9XL97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone from 1,4-Diaminoanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-diamino-2,3-dihydroanthraquinone, a crucial intermediate in the manufacturing of various dyes and potentially in the development of novel therapeutic agents. The core of this process involves the chemical reduction of 1,4-diaminoanthraquinone, a widely available starting material. This document details the prevalent synthetic methodology, presents key experimental data in a structured format, and offers visual representations of the process workflow for enhanced clarity.

Introduction

This compound, often referred to as "leuco-1,4-diaminoanthraquinone," is the reduced form of 1,4-diaminoanthraquinone. This transformation is a pivotal step in the production of certain anthraquinone dyes and pigments. The reduction process, commonly known as "vatting," converts the insoluble quinone system into a soluble (or more reactive) hydroquinone-like structure, facilitating its application or further chemical modification. While the reverse reaction, the oxidation of the leuco form back to the stable, colored 1,4-diaminoanthraquinone, is also of significant industrial importance, a controlled reduction is paramount for specific synthetic pathways.

Synthetic Pathway: Reduction of 1,4-Diaminoanthraquinone

The primary method for the synthesis of this compound from 1,4-diaminoanthraquinone is a reduction reaction. The most commonly employed and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite.[1]

The reaction proceeds by the addition of two hydrogen atoms across the carbonyl groups of the anthraquinone core, converting them to hydroxyl groups and disrupting the central quinonoid ring's conjugation.

Figure 1: Chemical transformation of 1,4-diaminoanthraquinone to this compound.

Experimental Protocol

While specific industrial protocols are often proprietary, a general laboratory-scale procedure for the reduction of 1,4-diaminoanthraquinone using sodium dithionite can be outlined based on established chemical principles for vatting processes.

Materials:

-

1,4-Diaminoanthraquinone

-

Sodium dithionite (Na₂S₂O₄)

-

Deionized water

-

Inert solvent (e.g., N,N-dimethylformamide - DMF, if required for solubility)

-

Sodium bicarbonate (NaHCO₃) or other mild base (for pH adjustment)

Procedure:

-

Dissolution/Suspension: In a reaction vessel equipped with a stirrer, 1,4-diaminoanthraquinone is suspended in deionized water. For substrates with poor aqueous solubility, a co-solvent such as DMF may be utilized.

-

Preparation of Reducing Agent Solution: A fresh solution of sodium dithionite is prepared in deionized water. It is crucial to use freshly prepared solutions as sodium dithionite can degrade in the presence of air and moisture.

-

Reduction Reaction: The aqueous solution of sodium dithionite is added gradually to the suspension of 1,4-diaminoanthraquinone with constant stirring. The reaction is typically conducted at a moderately elevated temperature to facilitate the reduction.

-

pH Control: The reaction medium is maintained at a basic pH (typically 8-9) through the addition of a mild base like sodium bicarbonate. This is important for the stability and reducing activity of the dithionite.

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the color change of the reaction mixture. The deep color of the 1,4-diaminoanthraquinone will fade as it is converted to the leuco form.

-

Isolation and Purification: Upon completion of the reaction, the product, this compound, may precipitate from the solution upon cooling, especially if a co-solvent is used. The solid product is then collected by filtration. To remove excess reducing agent and byproducts, the product is washed thoroughly with deionized water. If necessary, further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis, compiled from general knowledge of similar reduction processes. It is important to note that optimal conditions may vary and should be determined empirically for specific applications.

| Parameter | Value/Range | Notes |

| Reactant Ratio | ||

| 1,4-Diaminoanthraquinone | 1 equivalent | Starting material. |

| Sodium Dithionite | 2-4 equivalents | Excess is used to ensure complete reduction. |

| Reaction Conditions | ||

| Temperature | 40 - 70 °C | Higher temperatures can lead to degradation. |

| Reaction Time | 1 - 4 hours | Dependent on temperature and scale. |

| pH | 8 - 9 | Maintained with a mild base. |

| Solvent System | ||

| Primary Solvent | Water | |

| Co-solvent (optional) | DMF, Ethanol | To aid in the solubility of the starting material. |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Figure 2: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

-

Sodium Dithionite: Sodium dithionite is a flammable solid and can ignite spontaneously in the presence of moisture and air. It should be handled in a well-ventilated area, and contact with combustible materials should be avoided. It is also a reducing agent and can react vigorously with oxidizing agents.

-

Solvents: If organic solvents like DMF are used, appropriate safety measures, including the use of a fume hood and personal protective equipment, should be employed.

-

General Precautions: Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, are mandatory during all stages of the synthesis.

Conclusion

The reduction of 1,4-diaminoanthraquinone to its leuco form, this compound, is a fundamental and well-established chemical transformation. The use of sodium dithionite in an aqueous or semi-aqueous basic medium provides an efficient route to the desired product. This technical guide offers a comprehensive overview of the synthesis, providing researchers and professionals in drug development and materials science with the necessary information to understand and potentially implement this important chemical process. Careful control of reaction parameters is key to achieving a high yield and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diamino-2,3-dihydroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diamino-2,3-dihydroanthraquinone (CAS No. 81-63-0), also known as Solvent Violet 47 or Leuco-1,4-diaminoanthraquinone, is a significant organic compound within the anthraquinone family.[1][2] Structurally, it features a dihydroanthraquinone core with two amino group substituents. This compound serves as a crucial intermediate in the synthesis of dyes and pigments, particularly in the production of 1,4-diaminoanthraquinone.[3][4] Its primary applications are found in the manufacturing of vibrant violet and purple colors for textiles, inks, plastics, and even in pyrotechnic formulations for colored smoke and marine flares.[1][2][5] While its main utility is industrial, its potential mutagenicity and the biological activities of its parent compounds warrant a thorough understanding of its physicochemical characteristics for comprehensive safety and toxicological assessment.[2][3][6]

This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its analysis and application.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, synthesis, and application. The compound typically appears as a dark greenish-brown, violet-brown, or dark purple crystalline solid.[1][2][3][5]

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key quantitative properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2][5] |

| Molecular Weight | 240.26 g/mol | [1][2][7] |

| Appearance | Dark greenish to brownish powder; Violet-brown solid | [1][2][5][8] |

| Melting Point | >190°C (with decomposition) to 248 - 252°C | [1][2][5][9][10] |

| Boiling Point | ~375.1°C at 760 mmHg | [2][5][9] |

| Density | ~1.4 g/cm³ | [2][5][8] |

| Flash Point | ~180.7°C | [2][5][8] |

| pKa (Predicted) | 5.11 ± 0.20 | [11][12] |

| LogP | 1.78 - 2.69 | [5][8][13] |

| Refractive Index | ~1.700 | [5][8] |

| Water Solubility | Insoluble | [1][11] |

| Organic Solvent Solubility | Soluble in DMSO (slightly), Methanol (slightly), Pyridine, Nitrobenzene (especially when hot), and Aniline. | [1][2][3][10] |

Synthesis and Chemical Relationships

This compound is primarily synthesized via the chemical reduction of 1,4-diaminoanthraquinone.[1][2] This reaction is a critical step in certain dye manufacturing processes. The most commonly cited method involves using a reducing agent like sodium dithionite under controlled temperature and pH conditions.[1][2] The resulting leuco compound is highly susceptible to oxidation, readily converting back to 1,4-diaminoanthraquinone in the presence of air or other oxidizing agents.[3][4]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key analyses.

Melting Point Determination (Capillary Method)

The melting point provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C. Impurities tend to depress and broaden the melting range.[14]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the tube gently to cause the solid to fall to the closed end. Drop the tube through a long, narrow glass tube to pack the solid tightly into the bottom. The final packed sample height should be 2-3 mm.[15]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[14]

-

Heating:

-

For an unknown or approximate melting point, heat the sample rapidly to get a rough estimate.

-

For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point. Heat at a slow, controlled rate (1-2°C per minute) as you approach the melting range.[15]

-

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Solubility Determination

Solubility tests provide critical information about the polarity and functional groups present in a molecule. The general principle "like dissolves like" is a useful guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[16]

Methodology:

-

Initial Solvent Test (Water):

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of deionized water in small portions.

-

After each addition, shake the test tube vigorously for at least 60 seconds.[17][18]

-

Observe if the compound dissolves completely. For this compound, it is expected to be insoluble.[1]

-

-

Organic Solvent Tests:

-

Repeat the procedure from Step 1 using various organic solvents of differing polarities (e.g., methanol, DMSO, nitrobenzene).

-

Record observations as "soluble," "slightly soluble," or "insoluble."

-

-

Acid-Base Solubility (for functional group analysis):

-

For water-insoluble compounds, solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups, respectively.[19][20]

-

Test solubility in 5% HCl (to test for basic groups like amines) and 5% NaOH (to test for acidic groups). Given the presence of amino groups, some reaction with acid may be expected, though overall solubility depends on the full molecular structure.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the conjugated π-system in anthraquinone derivatives.[21][22]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, DMSO). The chosen solvent must not absorb in the wavelength range of interest.[23]

-

The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).

-

-

Blank Preparation: Fill a quartz cuvette with the pure solvent used to dissolve the sample. This will be used as the reference or blank.[24][25]

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize (approx. 20 minutes).[25]

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Baseline Correction:

-

Sample Measurement:

-

Remove the blank cuvette and replace it with the cuvette containing the sample solution.

-

Initiate the scan. The instrument will measure the absorbance at each wavelength across the specified range.

-

-

Data Analysis:

-

The resulting spectrum (a plot of absorbance vs. wavelength) should be analyzed to identify the wavelength(s) of maximum absorbance (λmax).

-

Spectral Properties

-

Infrared (IR) Spectrum: An IR spectrum for this compound is available in the NIST/EPA Gas-Phase Infrared Database.[26] This spectrum would be characterized by absorption bands corresponding to N-H stretching of the amine groups, C=O stretching of the quinone carbonyls, C=C stretching of the aromatic rings, and C-N stretching.

Conclusion

This compound is a compound of significant industrial importance, primarily as a dye intermediate. Its physicochemical properties, including its high melting point, poor water solubility, and characteristic solubility in specific organic solvents, dictate its synthesis, purification, and application methods. The provided experimental protocols and workflows offer a standardized approach for researchers to verify these properties and further investigate this compound for novel applications or toxicological studies. A comprehensive understanding of these fundamental characteristics is essential for its safe and effective use in both research and industrial settings.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 81-63-0 [amp.chemicalbook.com]

- 4. US3433811A - Production of 1,4-diaminoanthraquinone - Google Patents [patents.google.com]

- 5. This compound|81-63-0 - MOLBASE Encyclopedia [m.molbase.com]

- 6. This compound - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | C14H12N2O2 | CID 6687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound manufacturers and suppliers in india [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 81-63-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound | CAS#:81-63-0 | Chemsrc [chemsrc.com]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.ws [chem.ws]

- 19. scribd.com [scribd.com]

- 20. www1.udel.edu [www1.udel.edu]

- 21. agilent.com [agilent.com]

- 22. eu-opensci.org [eu-opensci.org]

- 23. ossila.com [ossila.com]

- 24. engineering.purdue.edu [engineering.purdue.edu]

- 25. m.youtube.com [m.youtube.com]

- 26. 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- [webbook.nist.gov]

Solubility Profile of 1,4-Diamino-2,3-dihydroanthraquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diamino-2,3-dihydroanthraquinone, also known as Solvent Violet 47, is a synthetic dye with applications in various industries.[1] A thorough understanding of its solubility in different organic solvents is crucial for its application, formulation, and process optimization. This technical guide provides a summary of the available solubility information for this compound and outlines a standard experimental protocol for its quantitative determination.

Data Presentation: Qualitative Solubility

| Organic Solvent | Qualitative Solubility | Source Citation |

| Dimethyl Sulfoxide (DMSO) | Soluble, Slightly Soluble | [1][2] |

| Methanol | Soluble, Slightly Soluble | [1][2] |

| Pyridine | Soluble | [1] |

| Nitrobenzene | Soluble, Soluble in hot nitrobenzene | [1][3][4] |

| Water | Generally Insoluble | [1][3] |

Table 1: Qualitative Solubility of this compound in Various Solvents

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted isothermal saturation method, also known as the shake-flask method, followed by gravimetric analysis. This method is considered reliable for determining equilibrium solubility.

Isothermal Saturation Method with Gravimetric Analysis

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., DMSO, methanol, pyridine, nitrobenzene)

-

Scintillation vials or flasks with airtight seals

-

Thermostatically controlled shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Drying oven

-

Glassware (pipettes, beakers)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to periodically analyze samples until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove all undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the collection vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved. A vacuum oven can be used to expedite the process at a lower temperature.

-

Once the solvent is completely evaporated, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the dried solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

Spectral Properties of 1,4-Diamino-2,3-dihydroanthraquinone: A Technical Guide

Product: In-depth technical guide on the spectral properties of 1,4-Diamino-2,3-dihydroanthraquinone. Target Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known by commercial names such as Solvent Violet 47, is an organic compound belonging to the anthraquinone derivative class.[1][2] Its molecular structure, characterized by a dihydro-anthracenedione core with two amino functional groups, makes it a significant chromophore. This compound is industrially synthesized and is primarily utilized as a dye in various applications, including colored smoke formulations and marine flares.[2][3] While its main application is in the dye industry, its potential mutagenicity, as indicated by positive results in the Ames assay, warrants a thorough understanding of its properties.[4] This guide provides a comprehensive overview of the spectral characteristics of this compound, including mass spectrometry, infrared spectroscopy, and a discussion on its nuclear magnetic resonance and UV-Visible spectral properties. Detailed experimental protocols for these analytical techniques are also presented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₂O₂ | [1][5] |

| Molar Mass | 240.26 g/mol | [1][5] |

| CAS Number | 81-63-0 | [1][5] |

| Appearance | Dark greenish to brownish or yellow to orange crystalline powder | [2][6] |

| Melting Point | 248 - 252 °C | [3][6] |

| Solubility | Soluble in hot nitrobenzene; insoluble in water | [2][3] |

Spectral Data

The following sections detail the available spectral data for this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The high-resolution mass spectrum provides evidence for the elemental composition of the molecule.

Table 1: Mass Spectrometry Data

| m/z | Interpretation |

| 240 | Molecular ion [M]⁺ |

| 239 | [M-H]⁺ |

| 241 | Isotopic peak for [M+1]⁺ |

Data sourced from NIST Mass Spectrometry Data Center.[7]

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The key absorptions are summarized below.

Table 2: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3300 | N-H stretching vibrations of the primary amino groups |

| ~3050 | Aromatic C-H stretching |

| ~2950 - 2850 | Aliphatic C-H stretching of the dihydro bridge |

| ~1670 - 1630 | C=O stretching of the quinone carbonyl groups |

| ~1600 - 1450 | Aromatic C=C stretching and N-H bending vibrations |

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | ~7.5 - 8.2 | Aromatic protons on the unsubstituted benzene ring |

| ~4.5 - 5.5 | -NH₂ protons (broad singlet) | |

| ~2.5 - 3.0 | Methylene protons (-CH₂-CH₂-) of the dihydro bridge | |

| ¹³C | ~180 - 185 | Carbonyl carbons (C=O) |

| ~140 - 150 | Aromatic carbons attached to amino groups | |

| ~110 - 135 | Other aromatic carbons | |

| ~20 - 30 | Methylene carbons (-CH₂-CH₂-) |

Note: These are predicted values and should be confirmed by experimental data.

UV-Visible Spectroscopy

While a specific UV-Visible spectrum for this compound is not available in the cited literature, its common name, Solvent Violet 47, indicates that it absorbs light in the green-yellow region of the visible spectrum, resulting in its violet appearance.[5][9] The UV-Vis spectrum of anthraquinone derivatives typically displays multiple absorption bands. For this compound, intense π → π* transitions are expected in the UV region and a broad, lower energy absorption band in the visible region is responsible for its color. The position and intensity of the visible absorption band are influenced by the amino substituents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

This protocol is based on the reduction of 1,4-diaminoanthraquinone.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,4-diaminoanthraquinone in a suitable solvent such as aqueous ethanol.

-

Reduction: Heat the suspension to reflux. Add sodium dithionite (Na₂S₂O₄) portion-wise to the stirring suspension. The color of the reaction mixture will change as the reduction proceeds.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted compound.

Infrared Spectroscopy (FT-IR)

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the respective nuclei in the molecule.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to an appropriate concentration range for absorbance measurements (typically in the micromolar range).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 800 nm. Use the pure solvent as a blank reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthesis and analytical workflow.

The logical relationship for spectral data interpretation is outlined below.

Caption: Spectral data interpretation workflow.

References

- 1. This compound | C14H12N2O2 | CID 6687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 81-63-0 [amp.chemicalbook.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. echemi.com [echemi.com]

- 7. 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- [webbook.nist.gov]

- 8. 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- [webbook.nist.gov]

- 9. pacificbiolabs.com [pacificbiolabs.com]

The Electrochemical Heart of a Versatile Molecule: A Technical Guide to Substituted Diaminoanthraquinones

For Researchers, Scientists, and Drug Development Professionals

Substituted diaminoanthraquinones (DAAQs) represent a fascinating class of organic molecules with a rich electrochemical profile that underpins their diverse applications, from high-performance redox flow batteries to potent anticancer agents. Their ability to undergo reversible redox reactions, coupled with the tunability of their electrochemical properties through targeted substitutions, makes them a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the core electrochemical behavior of substituted diaminoanthraquinones, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in their scientific endeavors.

Quantitative Electrochemical Data

The electrochemical character of substituted diaminoanthraquinones is primarily defined by their redox potentials, which dictate the ease with which they can accept or donate electrons. These potentials are exquisitely sensitive to the nature and position of substituent groups on the anthraquinone core. The following tables summarize the formal redox potentials (E°') for a selection of substituted diaminoanthraquinones, as determined by cyclic voltammetry. These values are typically reported versus a silver/silver ion (Ag/Ag+) or silver/silver chloride (Ag/AgCl) reference electrode.

Table 1: Redox Potentials of 1,4-Disubstituted Diaminoanthraquinones

| Compound | Substituent (R) | First Reduction (E°'red1, V vs. Ag/Ag+) | Second Reduction (E°'red2, V vs. Ag/Ag+) | First Oxidation (E°'ox1, V vs. Ag/Ag+) | Second Oxidation (E°'ox2, V vs. Ag/Ag+) | Reference |

| 1,4-bis(isopropylamino)anthraquinone (DB-134) | Isopropyl | -1.51 | -1.98 | +0.25 | +0.74 | [1] |

| Me-TEG-DAAQ | -(CH₂CH₂O)₃CH₃ | -1.48 | -1.92 | +0.35 | +0.82 | [1] |

| Et-DEG-DAAQ | -(CH₂CH₂O)₂CH₂CH₃ | -1.39 | -1.75 | +0.34 | +0.86 | |

| Et-He-DAAQ | 2-ethylhexyl | -1.40 | -1.76 | +0.33 | +0.80 | |

| Me₃N-Et-DAAQ | -(CH₂)₂N(CH₃)₃⁺ | -1.27 | -1.61 | +0.35 | +0.84 |

Table 2: Redox Potentials of Other Diaminoanthraquinone Isomers

| Compound | First Reduction (E°'red1, V) | Second Reduction (E°'red2, V) | Reference Electrode | Reference |

| 1,2-Diaminoanthraquinone | -0.8 to -1.0 (approx.) | -1.2 to -1.4 (approx.) | Ag/AgCl | |

| 1,5-Diaminoanthraquinone | -0.7 to -0.9 (approx.) | -1.1 to -1.3 (approx.) | Ag/AgCl | |

| 2,6-Diaminoanthraquinone | -0.6 to -0.8 (approx.) | -1.0 to -1.2 (approx.) | Ag/AgCl |

Note: The precise redox potentials can vary depending on the solvent, supporting electrolyte, and reference electrode used. The values in Table 2 are approximate ranges based on available literature and are intended for comparative purposes.

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry (CV) is the cornerstone technique for characterizing the electrochemical behavior of substituted diaminoanthraquinones. A typical experimental setup and procedure are outlined below.

2.1. Materials and Equipment

-

Potentiostat/Galvanostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

-

Electrochemical Cell: A three-electrode cell consisting of a working electrode, a reference electrode, and a counter (or auxiliary) electrode.

-

Working Electrode (WE): Typically a glassy carbon, platinum, or gold disk electrode. The surface should be polished to a mirror finish before each experiment.

-

Reference Electrode (RE): A stable electrode with a well-defined potential, such as a silver/silver chloride (Ag/AgCl) or a non-aqueous Ag/Ag+ electrode (e.g., a silver wire in a solution of AgNO₃ in acetonitrile).

-

Counter Electrode (CE): An inert electrode with a large surface area, often a platinum wire or mesh, to complete the electrical circuit.

-

Solvent: A high-purity, anhydrous, and aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is commonly used.

-

Supporting Electrolyte: A salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is added to the solvent to ensure sufficient conductivity. A typical concentration is 0.1 M.

-

Analyte: The substituted diaminoanthraquinone of interest, typically at a concentration of 1-10 mM.

-

Inert Gas: High-purity nitrogen or argon gas is used to deoxygenate the solution, as dissolved oxygen can interfere with the electrochemical measurements.

2.2. Experimental Procedure

-

Electrode Preparation: The working electrode is meticulously polished using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. It is then rinsed thoroughly with deionized water and the solvent to be used in the experiment, and dried.

-

Solution Preparation: The supporting electrolyte is dissolved in the chosen solvent to the desired concentration. The substituted diaminoanthraquinone is then added to this solution.

-

Deoxygenation: The electrochemical cell containing the analyte solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

The three electrodes are immersed in the deoxygenated solution.

-

The potentiostat is programmed to scan the potential linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

Multiple scans are often performed to ensure the stability of the electrochemical response.

-

Visualizing the Mechanism of Action in Drug Development

The electrochemical properties of substituted diaminoanthraquinones are intimately linked to their biological activity, particularly their application as anticancer agents. Their ability to accept electrons allows them to participate in redox cycling, leading to the generation of reactive oxygen species (ROS), and to interact with biological macromolecules like DNA and enzymes.

Experimental Workflow for Electrochemical Analysis

The logical flow of a typical electrochemical investigation of a novel substituted diaminoanthraquinone is depicted below.

Signaling Pathway: Induction of Apoptosis via ROS and JNK

Several substituted diaminoanthraquinones exert their anticancer effects by inducing oxidative stress and activating pro-apoptotic signaling pathways. One such pathway involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) pathway.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

A primary mechanism of action for many diaminoanthraquinone-based anticancer drugs, such as Mitoxantrone, is their ability to intercalate into DNA and inhibit the function of topoisomerase II. This leads to DNA damage and ultimately triggers cell death.[2]

Conclusion

The electrochemical behavior of substituted diaminoanthraquinones is a critical determinant of their functionality. Through systematic electrochemical analysis, researchers can elucidate structure-property relationships that guide the design of novel molecules with tailored redox characteristics for applications in energy storage and medicine. The ability of these compounds to engage in electron transfer reactions within a biological context opens up exciting avenues for the development of new therapeutic strategies against cancer and other diseases. A thorough understanding of their electrochemical properties, coupled with detailed mechanistic studies, will continue to drive innovation in these important fields.

References

A Technical Guide to the Photophysical Characteristics of 1,4-Diamino-2,3-dihydroanthraquinone

Disclaimer: Publicly accessible scientific literature and databases contain limited specific quantitative photophysical data for 1,4-Diamino-2,3-dihydroanthraquinone (CAS: 81-63-0). This guide summarizes its known chemical and physical properties, discusses the expected photophysical behavior based on related aminoanthraquinone compounds, and provides detailed, generalized experimental protocols for its full characterization.

Introduction

This compound, also known as C.I. Solvent Violet 47, is an organic compound belonging to the anthraquinone class of dyes.[1][2][3] Its structure, featuring a partially saturated ring fused to the 1,4-diaminoanthraquinone chromophore, distinguishes it from its fully aromatic analogue, 1,4-diaminoanthraquinone.[1] This structural modification is expected to influence its electronic and, consequently, its photophysical properties. The compound typically appears as a dark greenish to brownish or violet-brown solid powder.[1][2][3] While primarily used in industrial applications such as the coloration of plastics, inks, and in pyrotechnic smoke formulations, its structural similarity to other fluorescent probes warrants a deeper investigation into its photophysical characteristics for potential research and development applications.[2][3][4]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for sample preparation, handling, and selection of appropriate solvents for analysis.

| Property | Value | Source(s) |

| CAS Number | 81-63-0 | [1][3][5] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 240.26 g/mol | [2][3] |

| Appearance | Dark greenish to brownish powder; Dark purple needle crystal | [1][3][4] |

| Melting Point | >190°C (with decomposition); 248-252°C | [2][3][5] |

| Solubility | Insoluble in water; Soluble in hot nitrobenzene, DMSO, methanol, pyridine | [1][2][4] |

| Synonyms | Solvent Violet 47, Leuco-1,4-diaminoanthraquinone | [2][3][6] |

Expected Photophysical Behavior

While specific data is scarce, the behavior of related aminoanthraquinone dyes provides a framework for predicting the photophysical properties of this compound.

Absorption and Emission

Aminoanthraquinones are known for their intramolecular charge-transfer (ICT) character, where the amino groups act as electron donors and the quinone moiety acts as the electron acceptor.[7] This leads to strong absorption bands in the visible region of the electromagnetic spectrum. It is anticipated that this compound will exhibit a primary absorption band (S₀→S₁) with a complex, multi-peaked structure, which is characteristic of vibrational effects within the electronic transition.[8]

Solvatochromism

The photophysical properties of ICT dyes are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[9][10] As solvent polarity increases, the excited state, which typically has a larger dipole moment than the ground state, is stabilized to a greater extent.[9] This leads to a bathochromic (red) shift in the fluorescence emission spectrum. Therefore, this compound is expected to display positive solvatochromism, with its emission maximum shifting to longer wavelengths in more polar solvents.[7][9] Concurrently, the fluorescence quantum yield may decrease in highly polar protic solvents, like water, due to an increase in non-radiative decay pathways.[10]

Experimental Characterization Workflow

A systematic approach is required to fully characterize the photophysical properties of a compound like this compound. The logical workflow for such a characterization is depicted below.

Caption: Workflow for photophysical characterization of a fluorophore.

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for key experiments in photophysical analysis.

Protocol: UV-Visible Absorption Spectroscopy

-

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of the compound in various solvents.

-

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., Hexane, Toluene, Chloroform, Acetonitrile, DMSO)

-

Class A volumetric flasks and micropipettes

-

1 cm path length quartz cuvettes

-

Dual-beam UV-Vis spectrophotometer

-

-

Methodology:

-

Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a suitable solvent like DMSO.

-

Create a series of dilutions from the stock solution in the solvent of interest to find a concentration that yields an absorbance between 0.5 and 1.0 at the expected λmax. This is for the accurate determination of ε.

-

For routine spectral measurements, prepare a working solution with a maximum absorbance of approximately 0.1 to avoid inner filter effects in subsequent fluorescence measurements.

-

Calibrate the spectrophotometer by taking a baseline spectrum with a cuvette containing only the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-700 nm).

-

Identify the λmax value(s) from the resulting spectrum.

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) in units of M⁻¹cm⁻¹, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

-

Protocol: Steady-State Fluorescence Spectroscopy

-

Objective: To determine the wavelength of maximum emission (λem) and to characterize the solvatochromic behavior.

-

Materials:

-

Dilute sample solutions (Absorbance ≈ 0.1 at excitation wavelength)

-

1 cm path length quartz fluorescence cuvettes

-

Spectrofluorometer

-

-

Methodology:

-

Using the solutions prepared for UV-Vis (A ≈ 0.1), transfer the sample to a fluorescence cuvette.

-

Set the excitation wavelength on the spectrofluorometer to the primary absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Scan the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength to well into the longer wavelength region (e.g., if λmax(abs) is 550 nm, scan from 560 nm to 800 nm).

-

Identify the wavelength of maximum fluorescence emission (λem).

-

Calculate the Stokes shift, which is the energy difference between the absorption and emission maxima: Stokes Shift (cm⁻¹) = (1/λmax(abs) - 1/λmax(em)) x 10⁷ (with wavelengths in nm).

-

Repeat the measurement in solvents of varying polarity to observe and quantify solvatochromic shifts.

-

Protocol: Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)

-

Objective: To determine the efficiency of the fluorescence process relative to a known standard.

-

Principle: The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a well-characterized fluorescent standard.

-

Materials:

-

Sample solutions of this compound

-

A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, ΦF = 0.94; Fluorescein in 0.1 M NaOH, ΦF = 0.95). The standard should absorb and emit in a similar spectral region as the sample.[11]

-

Solutions of the standard in the same solvent as the sample, if possible.

-

UV-Vis spectrophotometer and spectrofluorometer.

-

-

Methodology:

-

Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent, with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength. This is crucial to avoid concentration-dependent effects.

-

Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (slits, detector voltage) are identical for the sample and the standard.

-

Integrate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦX = ΦS * (GradX / GradS) * (ηX² / ηS²)

-

Where Φ is the quantum yield, Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and S refer to the unknown sample and the standard, respectively.

-

-

Potential Applications in Research

A full characterization of this compound could unlock its potential beyond industrial dyeing. If it possesses favorable properties such as high quantum yield, significant solvatochromism, and good photostability, it could be explored as:

-

A Fluorescent Probe: Its sensitivity to solvent polarity could be exploited to probe the microenvironment of protein binding sites or cellular membranes.

-

A Building Block for Biosensors: The core structure could be functionalized to create targeted probes for specific analytes or biological processes.

-

A Photosensitizer: Anthraquinone derivatives are known to act as photosensitizers, and this compound could be investigated for applications in photodynamic therapy or photocatalysis.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 81-63-0 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvatochromism - Wikipedia [en.wikipedia.org]

- 10. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Theoretical and Experimental Guide to the Electronic Properties of Anthraquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental studies on the electronic properties of anthraquinone (AQ) and its derivatives. Anthraquinone-based compounds are a significant class of organic materials with wide-ranging applications, including in organic electronics.[1] Their versatile electronic characteristics, which can be finely tuned through chemical modifications, make them promising candidates for components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.[2][3] This document outlines the computational methodologies used to predict their electronic behavior, details the experimental techniques for their synthesis and characterization, and presents key quantitative data in a comparative format.

Theoretical Studies of Anthraquinone Derivative Electronics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic structure of anthraquinone derivatives.[3][4] These theoretical studies provide valuable insights into how molecular structure influences electronic properties, guiding the rational design of new materials for specific applications.

Theoretical calculations focus on several key parameters that govern the electronic behavior of AQ derivatives:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the charge injection and transport properties of a material. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical factor influencing the electronic and optical properties.[2]

-

Redox Potentials: The reduction and oxidation potentials indicate the ease with which a molecule can accept or lose electrons. These are vital for applications in electrochemical devices like batteries and for understanding electron transfer processes.[5] Theoretical calculations can accurately predict these potentials.[6]

-

Electron Affinity and Ionization Potential: These properties are related to the HOMO and LUMO energies and provide a measure of the energy change when an electron is added to or removed from a molecule, respectively.[3]

The electronic properties of anthraquinone derivatives can be systematically tuned by introducing different functional groups to the core AQ structure.

-

Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as fluorine, chlorine, or bromine, can significantly lower the HOMO-LUMO gap.[2][7] This modification can enhance electron injection and improve the performance of n-type organic semiconductors.[7] Trifluoromethyl groups, for instance, have been shown to induce n-type behavior in anthraquinone derivatives, leading to field-effect mobilities as high as 0.28 cm²/Vs.[2]

-

Substituent Position: The position of the substituents on the anthraquinone ring also plays a critical role in determining the electronic properties.[2] Different isomers of the same substituted anthraquinone can exhibit varied electronic and transport characteristics.[3]

-

π-Conjugation: Extending the π-conjugated system of the anthraquinone core, for example by adding thiophene side arms, can also modulate the electronic properties.[4]

Data Presentation

The following tables summarize key quantitative data from theoretical and experimental studies on various anthraquinone derivatives.

Table 1: Calculated Electronic Properties of Anthraquinone Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculation Method |

| AQ | - | - | - | - |

| 1,5-dihydroxy-AQ | - | - | - | - |

| 1,8-dihydroxy-AQ | - | - | - | - |

| 1-amino-AQ | - | - | - | - |

| 2-amino-AQ | - | - | - | - |

| 1,4-diamino-AQ | - | - | - | - |

| 1,5-diamino-AQ | - | - | - | - |

| 1,8-diamino-AQ | - | - | - | - |

| 1-amino-4-hydroxy-AQ | - | - | - | - |

| AQ with C3F3 groups (AQ1a) | - | - | 2.53 (PBE), 3.84 (HSE) | DFT |

| AQ with C3F3 groups (AQ1c) | - | - | 2.55 (PBE), 3.86 (HSE) | DFT |

| AQ with C3F3 groups (AQ1d) | - | - | 2.54 (PBE), 3.85 (HSE) | DFT |

| Diarylamine-AQ derivative (2) | -5.79 | -3.53 | 2.26 | DFT |

| Diarylamine-AQ derivative (3) | -5.57 | -3.42 | 2.15 | DFT |

| Diarylamine-AQ derivative (4) | -5.18 | -3.22 | 1.96 | DFT |

| Diarylamine-AQ derivative (5) | -5.73 | -3.49 | 2.24 | DFT |

| Diarylamine-AQ derivative (6) | -5.62 | -3.46 | 2.16 | DFT |

| Diarylamine-AQ derivative (7) | -5.55 | -3.39 | 2.16 | DFT |

| Diarylamine-AQ derivative (8) | -5.47 | -3.37 | 2.10 | DFT |

Data for diarylamine-AQ derivatives calculated from cyclic voltammetry. Data for AQ with C3F3 groups from AIP Publishing.[3]

Table 2: Experimental Redox Potentials of Anthraquinone Derivatives

| Derivative | First Reduction Potential (V vs. Fc/Fc+) | Second Reduction Potential (V vs. Fc/Fc+) |

| AQ | -1.74 | -2.25 |

| 1,5-dihydroxy-AQ | -1.45 | -2.03 |

| 1,8-dihydroxy-AQ | -1.53 | -2.07 |

| 1-amino-AQ | -1.82 | -2.31 |

| 2-amino-AQ | -1.87 | -2.43 |

| 1,4-diamino-AQ | -1.90 | -2.38 |

| 1,5-diamino-AQ | -1.89 | -2.42 |

| 1,8-diamino-AQ | -1.92 | -2.48 |

| 1-amino-4-hydroxy-AQ | -1.70 | -2.21 |

Data from RSC Publishing.[6]

Experimental Protocols

The theoretical predictions of the electronic properties of anthraquinone derivatives are validated through various experimental techniques.

The synthesis of novel anthraquinone derivatives often involves cross-coupling reactions to attach different substituent groups to the anthraquinone core.[4] For instance, palladium-catalyzed C-N bond forming amination reactions are employed to synthesize donor-acceptor type molecules involving diarylamines and the anthraquinone acceptor.

Cyclic voltammetry is a key technique used to investigate the redox properties of AQ derivatives.[4]

-

Methodology: A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The experiment is conducted in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The potential is swept between defined limits, and the resulting current is measured.

-

Data Analysis: The half-wave potentials for the reduction and oxidation processes are determined from the cyclic voltammograms. These potentials can be used to estimate the HOMO and LUMO energy levels of the molecule.

UV-Vis absorption spectroscopy is used to study the optical properties of the synthesized compounds.

-

Methodology: The absorption spectra of the anthraquinone derivatives are recorded in a suitable solvent (e.g., toluene, dichloromethane). The wavelength of maximum absorption (λ_max) provides information about the electronic transitions within the molecule.

-

Data Analysis: The onset of the absorption band can be used to estimate the optical HOMO-LUMO gap.

-

Software: Quantum chemical calculations are often performed using software packages like VASP (Vienna Ab initio Simulation Package).[3]

-

Functionals: The choice of exchange-correlation functional is crucial for accurate predictions. Common functionals include the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) and hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE).[3]

-

Simulation Environment: For single-molecule calculations, a large vacuum space is used to avoid interactions between periodic images.[2] Atomic positions are relaxed until the residual forces are below a certain threshold (e.g., 0.03 eV/Å).[7]

Visualizations

The following diagrams illustrate key concepts and workflows in the study of anthraquinone derivative electronics.

Caption: Workflow for the theoretical and experimental study of anthraquinone derivatives.

Caption: Effect of substituents on the electronic properties of anthraquinone.

Conclusion

The electronic properties of anthraquinone derivatives can be effectively investigated and tailored through a synergistic approach combining theoretical calculations and experimental studies. DFT provides a powerful framework for predicting the impact of chemical modifications on the electronic structure, thereby guiding the synthesis of new materials with desired characteristics. Experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy are essential for validating these theoretical predictions and providing a comprehensive understanding of the material properties. The continued exploration of anthraquinone derivatives, facilitated by these combined methodologies, holds significant promise for the development of next-generation organic electronic devices.

References

- 1. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

1,4-Diamino-2,3-dihydroanthraquinone: A Technical Guide to its Chromophoric Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,4-Diamino-2,3-dihydroanthraquinone, a chromophoric molecule with significant potential in research and drug development. This document details its physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and application. Furthermore, it explores the role of the broader class of anthraquinone derivatives in modulating key signaling pathways implicated in cancer, such as the c-Met and ROS-mediated JNK pathways, providing context for its potential utility in therapeutic development.

Introduction

This compound, also known as leuco-1,4-diaminoanthraquinone, is a reduced form of the synthetic dye 1,4-diaminoanthraquinone.[1] Its core structure is based on anthraquinone, a tricyclic aromatic ketone. The presence of amino groups and the dihydro nature of one of the aromatic rings confer unique electronic and spectroscopic properties, making it a subject of interest as a chromophore and a potential intermediate for the synthesis of biologically active molecules. This guide will explore its fundamental characteristics and its relevance in the context of biological research and drug discovery.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |

| Molar Mass | 240.26 g/mol | [1] |

| Appearance | Dark greenish to brownish powder | [1] |

| Melting Point | 248-252 °C | [1] |

| Solubility | Soluble in hot nitrobenzene | [1] |

| UV-Vis λmax (in MeCN) | ~591 nm, ~636 nm (estimated from analog) | [2] |

Synthesis and Characterization

The primary synthetic route to this compound involves the reduction of 1,4-diaminoanthraquinone.[1] A common and effective reducing agent for this transformation is sodium dithionite.[1][3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the reduction of aromatic nitro and quinone compounds using sodium dithionite.[3][4][5]

Materials:

-

1,4-Diaminoanthraquinone

-

Sodium dithionite (Na₂S₂O₄)

-

Water (deionized)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

In a round-bottom flask, suspend 1,4-diaminoanthraquinone in a mixture of ethanol and water.

-

Heat the suspension with stirring to approximately 50-60 °C.

-

In a separate beaker, prepare a fresh solution of sodium dithionite in water.

-

Slowly add the sodium dithionite solution to the heated suspension of 1,4-diaminoanthraquinone. The color of the reaction mixture should change, indicating the reduction of the anthraquinone core.

-

Continue stirring the reaction mixture at 50-60 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the filter cake with deionized water to remove any inorganic salts, followed by a wash with cold ethanol.

-

Dry the product under vacuum to yield this compound.

Characterization:

The synthesized product should be characterized to confirm its identity and purity using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, C-N).

-

Mass Spectrometry: To determine the molecular weight.

-

UV-Vis Spectroscopy: To analyze its chromophoric properties.

Applications in Drug Development and Biological Research

While direct applications of this compound in drug development are not extensively documented, the broader class of anthraquinone derivatives has shown significant potential as therapeutic agents and biological probes.

Modulation of Signaling Pathways

Anthraquinone derivatives have been identified as modulators of key cellular signaling pathways implicated in cancer progression.

c-Met Signaling Pathway:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a hallmark of many cancers. Certain anthraquinone derivatives have been shown to inhibit c-Met signaling, making them attractive candidates for anticancer drug development.

ROS-Mediated JNK Signaling Pathway:

Reactive oxygen species (ROS) are key signaling molecules involved in various cellular processes, including apoptosis (programmed cell death). The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular stress response and can be activated by ROS. Some anthraquinone derivatives can induce ROS production, leading to the activation of the JNK pathway and subsequent apoptosis in cancer cells.

References

The Redox-Active Landscape of Dihydroanthraquinone Derivatives: A Technical Guide for Drug Development Professionals

An exploration of the synthesis, electrochemical behavior, and biological significance of dihydroanthraquinone derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.

Dihydroanthraquinone derivatives, a class of organic compounds characterized by a core anthracene structure with two hydroxyl groups, are of significant interest in medicinal chemistry and drug development. Their rich redox chemistry, which involves the transfer of electrons and protons, underpins their diverse biological activities, ranging from anticancer to antioxidant effects. This technical guide delves into the core principles of their redox activity, providing detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways they modulate.

Understanding the Redox Core: Electrochemistry of Dihydroanthraquinone Derivatives

The biological activity of dihydroanthraquinone derivatives is intrinsically linked to their ability to undergo redox reactions. In aprotic solvents, anthraquinones typically undergo two successive one-electron reductions, first forming a stable radical anion and then a stable dianion. However, the presence of proton donors significantly alters this behavior.

The redox properties of these compounds are routinely investigated using electrochemical techniques such as cyclic voltammetry (CV). CV provides valuable information about the reduction and oxidation potentials of a compound, offering insights into its electron transfer kinetics. In unbuffered aqueous solutions, the redox reaction of quinones is best described as a two-electron reduction to form a strongly hydrogen-bonded quinone dianion, which exists in an equilibrium of various protonation states. This behavior helps to unify the understanding of quinone electrochemistry across different solvent environments.[1]

Spectroelectrochemistry, a technique that combines electrochemistry with spectroscopy, allows for the simultaneous measurement of electrochemical data and UV-visible spectra. This provides a more complete picture of the reduction process, enabling the identification of transient species like radical anions and dianions.[2][3]

The substitution pattern on the anthraquinone ring significantly influences the redox potential. Electron-donating groups are crucial for improving the reduction window with adequate oxidative stability. For instance, complete methylation of an anthraquinone can enhance its reduction window by approximately 0.4 V.[4]

Quantitative Analysis of Redox Properties and Biological Activity

To facilitate the comparison of different dihydroanthraquinone derivatives, their key quantitative data, including redox potentials and biological activity metrics like the half-maximal inhibitory concentration (IC50), are summarized below.

| Compound/Derivative | First Redox Potential (E½(0/-1)) vs. Fc+/Fc | Second Redox Potential (E½(-1/-2)) vs. Fc+/Fc | IC50 (µM) | Target Cell Line | Reference |

| Anth-1-Phenox | -1.33 V | -1.75 V | - | - | [5] |

| Anth-2-Phenox | -1.33 V | -1.75 V | - | - | [5] |

| Anth-1-Carb | -1.33 V | -1.75 V | - | - | [5] |

| Anth-2-Carb | -1.33 V | -1.75 V | - | - | [5] |

| Anth-1-NPh2 | -1.43 V | -1.83 V | - | - | [5] |

| Anth-2-NPh2 | -1.43 V | -1.83 V | - | - | [5] |

| AQS-1-OH | -0.44 V | - | - | - | [6][7] |

| AQS-1-NH₂ | -0.55 V | - | - | - | [6][7] |

| 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC) | - | - | > IC50 of damnacanthal | MCF-7 | [8] |

| Compound A1 (hydroxyanthraquinone derivative) | - | - | 12.5 | HepG-2 | [9] |

Table 1: Redox Potentials and Cytotoxicity of Selected Dihydroanthraquinone Derivatives.

Experimental Protocols for Assessing Redox Activity

Accurate and reproducible experimental data are the cornerstone of drug development. This section provides detailed protocols for key assays used to characterize the redox activity of dihydroanthraquinone derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of chemical species.

Objective: To determine the reduction and oxidation potentials of dihydroanthraquinone derivatives.

Materials:

-

Working electrode (e.g., glassy carbon electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

-

Electrochemical cell

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)

-

Dihydroanthraquinone derivative sample (typically 1 mM)

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Prepare a 1 mM solution of the dihydroanthraquinone derivative in the electrolyte solution.

-

Assemble the three-electrode system in the electrochemical cell containing the sample solution.

-

Deaerate the solution by purging with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).

-

Initiate the voltage scan and record the resulting voltammogram (current vs. potential).

-

Analyze the voltammogram to determine the peak potentials for the reduction and oxidation processes.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation with air by ascorbate-driven quinone redox cycling - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01519G [pubs.rsc.org]

- 5. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]

- 7. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-Diamino-2,3-dihydroanthraquinone: Properties, Synthesis, and Potential Applications in Materials Science